N'-[(2-chlorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
Description
Historical Development of Oxazolidinones as Antibacterial Agents
The oxazolidinone class of antibiotics represents a landmark achievement in antimicrobial drug discovery, emerging as a critical therapeutic option against multidrug-resistant Gram-positive pathogens. Initial interest in oxazolidinones began in the 1950s when their monoamine oxidase (MAO) inhibitory properties were identified. However, their potential as antibacterial agents remained unexplored until the 1970s, when researchers at E.I. duPont de Nemours discovered their antimicrobial activity. Early compounds, such as DuP-721 and DuP-105, demonstrated promising in vitro activity but were discontinued due to hepatotoxicity and other safety concerns.
The modern era of oxazolidinone development began in the 1990s under Pharmacia & Upjohn (now Pfizer), which prioritized structure-activity relationship (SAR) studies to optimize safety and efficacy. This effort yielded two clinical candidates: eperezolid and linezolid. Linezolid, approved by the U.S. Food and Drug Administration in 2000, became the first oxazolidinone antibiotic marketed globally. Its unique mechanism of action—inhibiting the formation of the 70S ribosomal initiation complex—avoided cross-resistance with existing protein synthesis inhibitors like macrolides and tetracyclines. The success of linezolid validated oxazolidinones as a scaffold for addressing antibiotic resistance, spurring research into next-generation derivatives.
Significance of Sulfonyl-Containing Oxazolidinones
The incorporation of sulfonyl groups into oxazolidinones has been a pivotal strategy for enhancing antibacterial potency and pharmacokinetic properties. Sulfonyl moieties, characterized by their electron-withdrawing nature, improve target binding affinity by facilitating hydrogen bonding and hydrophobic interactions with ribosomal components. For example, derivatives bearing benzenesulfonyl substituents at the oxazolidinone C-3 position demonstrated 2-4-fold greater activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) compared to linezolid.
Table 1: Comparative Antibacterial Activity of Sulfonyl vs. Non-Sulfonyl Oxazolidinones
| Compound Class | MIC₉₀ Against MRSA (μg/mL) | MIC₉₀ Against VRE (μg/mL) |
|---|---|---|
| Linezolid (Non-Sulfonyl) | 4 | 2 |
| YC-20 (Sulfonyl) | 1 | 0.5 |
| Compound 23 (Sulfonyl) | 0.5 | 0.25 |
Data derived from studies evaluating sulfonyl-containing oxazolidinones.
SAR studies further revealed that electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., chloro) on the sulfonylphenyl ring enhance antibacterial activity by modulating electronic and steric properties. For instance, the 4-methoxy-3-methylbenzenesulfonyl group in certain analogs increases metabolic stability while maintaining ribosomal binding efficiency. These advancements underscore the sulfonyl group’s role in overcoming resistance mechanisms and expanding the spectrum of activity.
Current Research Landscape for N'-[(2-Chlorophenyl)methyl]-N-{[3-(4-Methoxy-3-Methylbenzenesulfonyl)-1,3-Oxazolidin-2-yl]methyl}Ethanediamide
This compound represents a structurally novel oxazolidinone derivative under investigation for its potential to address gaps in current antibacterial therapy. Its design integrates three critical pharmacophoric elements:
- 4-Methoxy-3-Methylbenzenesulfonyl Group : Enhances ribosomal binding through hydrophobic interactions and improves pharmacokinetic stability.
- 2-Chlorophenylmethyl Substituent : Introduces steric bulk and electron-withdrawing effects, potentially disrupting efflux pump-mediated resistance.
- Ethanediamide Linker : Facilitates hydrogen bonding with ribosomal RNA, augmenting target affinity.
Table 2: Structural Features and Hypothesized Contributions to Activity
| Structural Feature | Hypothesized Contribution |
|---|---|
| 4-Methoxy-3-methylbenzenesulfonyl | Ribosomal binding enhancement, metabolic stability |
| 2-Chlorophenylmethyl | Resistance mitigation, electronic modulation |
| Ethanediamide linker | Hydrogen bonding, solubility improvement |
While direct biological data for this compound remain limited, studies on structurally analogous sulfonyl-containing oxazolidinones provide mechanistic insights. For example, derivatives with chlorophenyl groups exhibited improved activity against linezolid-resistant strains, likely due to enhanced interaction with the 23S rRNA A-site. Synthesis challenges, such as achieving enantiomeric purity and optimizing reaction yields, are active areas of investigation, with green chemistry approaches being explored to reduce production costs.
Current research priorities include:
- In vitro profiling against Gram-positive and Gram-negative pathogens.
- SAR optimization to balance potency and solubility.
- Crystallographic studies to elucidate binding modes within the ribosomal subunit.
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O6S/c1-14-11-16(7-8-18(14)30-2)32(28,29)25-9-10-31-19(25)13-24-21(27)20(26)23-12-15-5-3-4-6-17(15)22/h3-8,11,19H,9-10,12-13H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAORFYXAMBBJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-chlorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the oxazolidinone ring, followed by the introduction of the sulfonyl group and the chlorophenyl group. Common reagents used in these reactions include methanesulfonic acid, chlorophenylhydrazine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N’-[(2-chlorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have biological activity, making it a candidate for drug development or as a tool in biochemical studies.
Medicine: Its unique structure may allow it to interact with specific biological targets, potentially leading to new therapeutic agents.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N’-[(2-chlorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and pathway analysis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Modified Sulfonyl Groups
The closest structural analog is N′-[(2-chlorophenyl)methyl]-N-{[3-(4-nitrobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide (), which replaces the 4-methoxy-3-methylbenzenesulfonyl group with a 4-nitrobenzenesulfonyl moiety. Key differences include:
- Electron-Withdrawing vs. In contrast, the methoxy (–OCH₃) and methyl (–CH₃) groups in the target compound are electron-donating, likely improving solubility and reducing oxidative degradation .
- Biological Activity : Nitro groups are associated with antimicrobial and antiparasitic activity but may increase toxicity. Methoxy and methyl substituents are commonly used to enhance pharmacokinetic profiles in drug candidates .
| Feature | Target Compound | Nitro Analog |
|---|---|---|
| Sulfonyl Substituent | 4-Methoxy-3-methylbenzenesulfonyl | 4-Nitrobenzenesulfonyl |
| Electronic Effects | Electron-donating | Electron-withdrawing |
| Predicted Solubility | Higher (polar groups enhance solubility) | Lower (nitro group reduces solubility) |
| Metabolic Stability | Likely higher | Potentially lower due to reactivity |
Sulfonamide-Containing Heterocycles
Compounds such as 4-(2-Mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide () share sulfonamide functionality but differ in core structure (quinazolinone vs. oxazolidine). Key distinctions include:
- Heterocyclic Core: The oxazolidine ring in the target compound is a five-membered saturated ring with one oxygen and one nitrogen atom, offering conformational rigidity. Quinazolinones are bicyclic systems with fused benzene and pyrimidine rings, enabling π-π stacking interactions .
- Biological Targets: Quinazolinones are established kinase inhibitors, whereas oxazolidines are explored for antibacterial activity (e.g., linezolid analogs). The target compound’s sulfonyl group may mimic transition states in enzymatic processes, a feature less pronounced in quinazolinones .
N-Substituted Acetamide Derivatives
Compounds like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () highlight the role of amide linkages and aromatic substituents:
- Amide Coordination : Both compounds utilize amide bonds for structural stability. However, the thiazole ring in ’s compound introduces additional hydrogen-bonding sites (N–H⋯N interactions), which enhance crystal packing and possibly bioavailability .
- Chlorinated Aromatics : The 2-chlorophenyl group in the target compound and 3,4-dichlorophenyl in ’s analog contribute to lipophilicity. However, ortho-substituted chlorines may sterically hinder binding compared to para/meta positions .
Biological Activity
The compound N'-[(2-chlorophenyl)methyl]-N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a synthetic organic molecule that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 396.91 g/mol. The structure can be broken down into several functional groups:
- Chlorophenyl group : Imparts lipophilicity and potential interactions with biological membranes.
- Oxazolidinone ring : Known for its role in antibiotic activity.
- Sulfonamide moiety : Often associated with antibacterial properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 396.91 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, derivatives of oxazolidinones have shown significant antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer cells. The mechanism of action appears to involve the inhibition of tubulin polymerization, which disrupts mitotic spindle formation and leads to cell cycle arrest .
Antimicrobial Properties
The sulfonamide component of the compound suggests potential antimicrobial activity. Sulfonamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for folate synthesis in bacteria. This inhibition can lead to a reduction in bacterial proliferation .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in critical metabolic pathways.
- Disruption of Protein Synthesis : Similar compounds have been shown to interfere with protein synthesis, leading to apoptosis in cancer cells.
- Cell Cycle Arrest : By affecting tubulin dynamics, the compound may cause cell cycle arrest at the metaphase stage.
Study 1: Anticancer Evaluation
A study conducted on a series of oxazolidinone derivatives demonstrated that modifications on the oxazolidinone ring significantly enhanced anticancer activity against prostate cancer cell lines. The most potent derivatives exhibited IC50 values in the nanomolar range, indicating strong antiproliferative effects compared to earlier lead compounds .
Study 2: Antimicrobial Testing
In vitro testing against a panel of bacterial strains revealed that sulfonamide-containing compounds exhibited significant antibacterial activity. The minimum inhibitory concentration (MIC) values were determined for various strains, showing effectiveness comparable to standard antibiotics .
Q & A
Q. What are the key synthetic routes for this compound, and what critical conditions ensure successful synthesis?
The synthesis involves multi-step organic reactions, typically starting with functionalization of the oxazolidin-2-ylmethyl moiety. Critical steps include:
- Sulfonylation : Introducing the 4-methoxy-3-methylbenzenesulfonyl group under anhydrous conditions using sulfonyl chlorides and a base (e.g., triethylamine) .
- Amide coupling : Ethanediamide formation via reaction of activated oxalyl chloride derivatives with amines, requiring inert atmospheres (e.g., nitrogen) and controlled temperatures (0–25°C) to prevent side reactions .
- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) and recrystallization (polar solvents) to isolate the final product .
Key Conditions :
| Step | Temperature | Solvent | Monitoring Method |
|---|---|---|---|
| Sulfonylation | 0–5°C | Dichloromethane | TLC (Rf tracking) |
| Amide coupling | Room temp. | DMF | NMR (disappearance of -NH2 peaks) |
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., sulfonyl group at C3 of oxazolidine) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ peaks) .
- X-ray Crystallography : Resolves bond angles and stereochemistry, critical for validating computational models .
- HPLC : Purity assessment (>95%) using C18 columns and UV detection at λ = 254 nm .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives with modified sulfonyl or oxazolidine groups?
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, catalyst loading) using statistical models (e.g., response surface methodology) to identify optimal conditions .
- Microwave-Assisted Synthesis : Reduces reaction times for sulfonylation steps (e.g., 30 minutes vs. 12 hours) .
- Flow Chemistry : Continuous-flow systems improve reproducibility in multi-step syntheses, particularly for oxidation/reduction steps .
Example Optimization Table :
| Parameter | Baseline Yield | Optimized Yield | Method |
|---|---|---|---|
| Solvent (Sulfonylation) | 45% (DCM) | 72% (THF) | DoE |
| Catalyst (Amide coupling) | 60% (No catalyst) | 88% (DMAP) | Microwave |
Q. What computational methods predict the compound’s interactions with biological targets, and how can models be validated?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cyclooxygenase-2) .
- Molecular Dynamics (MD) : GROMACS simulations (50–100 ns) assess stability of ligand-protein complexes .
- Validation :
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD values) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
Q. How should researchers address contradictions in reported bioactivity data (e.g., IC50 variability)?
- Assay Standardization : Use uniform protocols (e.g., CellTiter-Glo® for cytotoxicity) across studies .
- Purity Reassessment : Verify compound integrity via HPLC and MS to rule out degradation .
- Meta-Analysis : Compare data across structurally analogous compounds (e.g., benzodioxol-5-yl derivatives) to identify trends .
Data Contradiction Analysis
Q. How to resolve discrepancies in enzymatic inhibition data between in vitro and cell-based assays?
- Membrane Permeability Testing : Use Caco-2 cell models to assess cellular uptake limitations .
- Metabolite Screening : LC-MS/MS to detect active/inactive metabolites in cell lysates .
- Positive Controls : Include reference inhibitors (e.g., celecoxib for COX-2) to calibrate assay sensitivity .
Methodological Resources
- Synthetic Protocols : Refer to multi-step procedures in , and 18.
- Computational Tools : PubChem (CID data ), GROMACS , and AutoDock .
- Validation Techniques : SPR (Biacore ), ITC (MicroCal ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
